Bienvenue dans la boutique en ligne BenchChem!

Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate (CAS 72676-90-5) is a 1,4-dihydropyridine (1,4-DHP) derivative bearing a 5-methyl substituent, a 4-oxo group, and an ethyl ester at the 3-position. This compound belongs to the broader 4-oxo-1,4-dihydropyridine-3-carboxylate chemical class, which is widely employed as a privileged scaffold in medicinal chemistry and as a versatile intermediate in organic synthesis.

Molecular Formula C9H11NO3
Molecular Weight 181.19g/mol
CAS No. 72676-90-5
Cat. No. B372840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate
CAS72676-90-5
Molecular FormulaC9H11NO3
Molecular Weight181.19g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC=C(C1=O)C
InChIInChI=1S/C9H11NO3/c1-3-13-9(12)7-5-10-4-6(2)8(7)11/h4-5H,3H2,1-2H3,(H,10,11)
InChIKeyUNVCYLASXVDALL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate (CAS 72676-90-5): Core Scaffold Identity and Procurement Context


Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate (CAS 72676-90-5) is a 1,4-dihydropyridine (1,4-DHP) derivative bearing a 5-methyl substituent, a 4-oxo group, and an ethyl ester at the 3-position [1]. This compound belongs to the broader 4-oxo-1,4-dihydropyridine-3-carboxylate chemical class, which is widely employed as a privileged scaffold in medicinal chemistry and as a versatile intermediate in organic synthesis [2]. Commercially, it is typically supplied as a research-grade chemical with a minimum purity of 95% . Its value derives not from a single dominant commercial application but from its demonstrated ability to serve as a productive starting point for generating both biologically active molecules and structurally complex heterocycles through scaffold diversification.

Why Generic Substitution Fails: The Quantifiable Impact of 5-Methyl Substitution on Synthetic and Biological Outcomes


Substituting Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate with a generic 4-oxo-1,4-dihydropyridine-3-carboxylate analog is not a risk-free procurement decision. The presence of the 5-methyl group is not a passive structural feature; it is a critical determinant of both synthetic utility and biological profile. The specific reactivity of 4-oxo-1,4-dihydropyridine-3-carboxylates is highly dependent on their substitution pattern, with the 5-position directly influencing the electronic environment of the ring and thus its behavior in subsequent transformations [1]. Furthermore, in biological contexts, the 5-methyl group in related 1,4-DHP series is a well-established pharmacophoric element, where its absence or modification has been shown to drastically alter target binding affinity and functional activity, directly contradicting any assumption of functional equivalence between analogs [2].

Quantitative Differential Evidence for Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate (CAS 72676-90-5) Against Closest Analogs


Demonstrated Synthetic Efficiency: 80% Yield via Triazine Method Compared to Unsubstituted Scaffold

A comparative analysis of synthetic routes reveals a quantifiable yield advantage for the target 5-methyl analog. In a foundational synthetic study, the reaction of 1,3,5-triazine with a 4-substituted ethyl acetoacetate produced Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate in approximately 80% yield [1]. This is notably higher than the ~22% yield reported in the same study for the analogous reaction to generate the unsubstituted parent scaffold (ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate) under comparable conditions [1]. This suggests the 5-methyl acetoacetate precursor provides a kinetic or thermodynamic advantage in this specific, pharmaceutically-relevant annulation.

Organic Synthesis Heterocyclic Chemistry Process Chemistry Building Blocks

Physicochemical Differentiation: Higher Calculated logP and Reduced Planarity vs. Des-Methyl Analog

The 5-methyl group introduces measurable differences in key physicochemical descriptors compared to the des-methyl analog. The calculated partition coefficient (logP) for the target compound is reported as 2.66, indicating significant lipophilicity . In contrast, the crystal structure of the des-methyl analog, Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, confirms a fully planar conformation stabilized by intermolecular hydrogen bonding networks in the solid state [1]. The addition of the methyl group at the 5-position necessarily disrupts this planarity and alters the hydrogen bonding capability at the adjacent 4-oxo group, directly impacting solubility, permeability, and molecular recognition.

Physicochemical Properties Medicinal Chemistry Drug Design ADMET

Demonstrated Antimicrobial Activity: A Scaffold with Validated Biological Relevance vs. Inert Analogs

While many 4-oxo-1,4-dihydropyridine-3-carboxylates are used as passive synthetic intermediates, specific derivatives of the 5-methyl series have been documented to possess intrinsic biological activity. A seminal 1980 study by Balogh et al. specifically synthesized the 5-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid (the carboxylic acid derivative of the target compound) and other 5-substituted analogs as part of a program to evaluate them as potential chemotherapeutics, where the N-alkylated derivatives were prepared for antimicrobial studies [1]. This provides direct historical validation for the antimicrobial potential of the 5-methyl series. In contrast, many other simple 4-oxo-1,4-dihydropyridine-3-carboxylate esters lacking this substitution are not reported to have any notable intrinsic bioactivity.

Antimicrobial Antibacterial Biological Activity Chemotherapeutics

Scaffold for MRP4 Inhibitor Development: A Distinct Vector in Anticancer Research

The 4-oxo-1,4-dihydropyridine-3-carboxylate scaffold, upon further elaboration, has been identified as a productive core for developing inhibitors of the Multidrug-Resistant Protein 4 (MRP4) efflux pump, a key mediator of anticancer drug resistance [1]. Researchers have discovered novel 1,4-dihydropyridine-based MRP4 inhibitors with activities surpassing the benchmark inhibitor MK571 [1]. The target compound is a 5-methyl-4-oxo-1,4-DHP ester, which differs from the 1,4-DHP core used in classic calcium channel blockers (e.g., nifedipine) [2]. While the target compound itself is a building block (the ester), its core scaffold is directly represented in this novel biological application, providing a unique synthetic entry point that classic 1,4-DHP calcium channel blocker scaffolds do not address.

MRP4 Efflux Pump Multidrug Resistance Anticancer 1,4-Dihydropyridine

Optimal Application Scenarios for Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate (CAS 72676-90-5) Based on Differential Evidence


Scalable Synthesis of 5-Substituted Pyridine Libraries

For medicinal chemistry groups or CROs focused on generating diverse pyridine-based libraries, the ~80% synthetic yield achievable via the triazine method [1] makes this compound a cost-effective and material-efficient choice over the des-methyl analog, which proceeds in only ~22% yield under analogous conditions. The 5-methyl group also serves as a non-labile blocking group, directing subsequent functionalization to the N-1 or C-2/C-6 positions for further diversification.

Lead Generation in Antibacterial Drug Discovery

Research programs focused on novel antibacterial chemotypes can leverage the documented antimicrobial evaluation of the 5-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid series [1]. Using this ester as a protected intermediate allows for late-stage hydrolysis and derivatization to explore structure-activity relationships (SAR) around a historically validated antibacterial scaffold.

MRP4-Targeted Anticancer Resistance Reversal Research

Given the demonstrated activity of elaborated 4-oxo-1,4-dihydropyridine-3-carboxylate analogs as MRP4 efflux pump inhibitors with activities exceeding the benchmark MK571 [2], this specific 5-methyl analog offers a distinct and commercially valuable entry point for developing anticancer adjuvant therapies. It provides a synthetic route to a target space completely distinct from that of classic 1,4-DHP calcium channel modulators.

Physicochemical Property Tuning in Fragment-Based Drug Discovery

With a calculated logP of 2.66 —significantly more lipophilic than the des-methyl analog—this compound is ideally suited for fragment-based drug discovery (FBDD) programs that require a moderately lipophilic heterocyclic fragment to probe hydrophobic binding pockets, while the ethyl ester provides a handle for further optimization.

Quote Request

Request a Quote for Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.